molecular formula C12H11NO3S B12122241 (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12122241
M. Wt: 249.29 g/mol
InChI Key: GIRVZKMQGSXZKT-YFHOEESVSA-N
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Description

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring with a 2,4-dione substitution and a 5-[(4-ethoxyphenyl)methylidene] group. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated crystallization systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was previously used as an anti-diabetic drug but was withdrawn due to safety concerns.

Uniqueness

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the 4-ethoxyphenyl group and the (5Z)-configuration. These structural characteristics may contribute to its distinct biological activities and potential therapeutic applications, differentiating it from other thiazolidinediones.

Biological Activity

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13NO3S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 1173581-36-6

Thiazolidinediones primarily exert their biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation plays a crucial role in regulating glucose and lipid metabolism, thereby improving insulin sensitivity. The compound's structural features, including the ethoxyphenyl group, may enhance its binding affinity to these receptors compared to other thiazolidinediones.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinedione derivatives, including this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : MCF-7 and MDA-MB-231 (human breast cancer)
  • Findings : The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis by modulating the expression of Bcl-2 family proteins. Specifically, it decreased anti-apoptotic proteins (Bcl-2, Bcl-xL) while increasing pro-apoptotic proteins (Bax, Bak) in cancer cells without affecting normal breast cells .

Antimicrobial Activity

Thiazolidinediones have also been evaluated for their antimicrobial properties. A study reported moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging around 31.25 µg/ml for several derivatives . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

StudyObjectiveKey Findings
Aubert et al. (2023)Evaluate anticancer effectsCompounds derived from thiazolidine showed significant anti-breast cancer activity; modulation of apoptosis pathways was observed .
Derpharmachemica (2023)Assess antibacterial activitySeveral thiazolidinedione derivatives exhibited good activity against S. aureus and B. subtilis; MIC values suggest potential for development as antimicrobial agents .
ResearchGate Publication (2024)Investigate anticancer mechanismsIdentified mechanisms include induction of apoptosis and cell cycle arrest in breast cancer cells; specific pathways involved were detailed .

Comparison with Other Thiazolidinediones

The unique substitution pattern of this compound distinguishes it from other thiazolidinediones like rosiglitazone and pioglitazone:

CompoundPPAR ActivationAnticancer ActivityAntimicrobial Activity
RosiglitazoneStrongLimitedMinimal
PioglitazoneStrongModerateLow
(5Z)-5-[(4-ethoxyphenyl)methylidene] Moderate to StrongSignificantModerate

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)13-12(15)17-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7-

InChI Key

GIRVZKMQGSXZKT-YFHOEESVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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